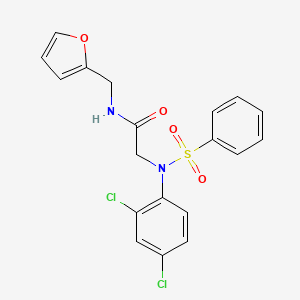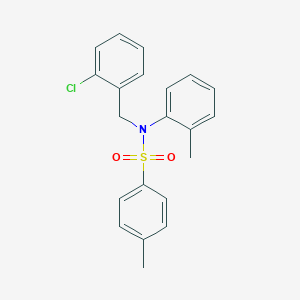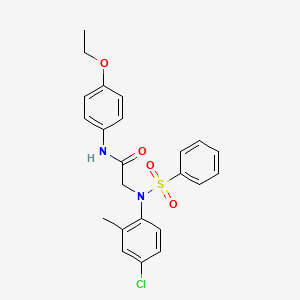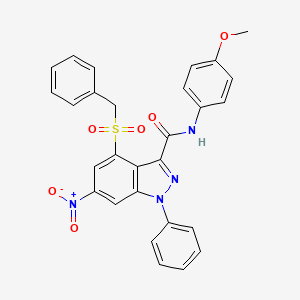
3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide
説明
3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide, also known as GW 9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ) that has been widely used in scientific research. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, and it has been implicated in the pathogenesis of various diseases, including diabetes, obesity, and cancer. GW 9662 has been used to investigate the role of PPARγ in these diseases and to identify potential therapeutic targets.
作用機序
3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 is a selective antagonist of PPARγ that binds to the ligand-binding domain of the receptor and prevents its activation by endogenous ligands, such as fatty acids and prostaglandins. This inhibition of PPARγ activity leads to a decrease in the expression of PPARγ target genes and a reduction in the physiological and pathological functions of the receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 depend on the specific cell type and tissue being studied. In general, 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 has been shown to:
1. Decrease insulin sensitivity: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 has been shown to decrease insulin sensitivity in adipocytes and skeletal muscle cells, suggesting a role for PPARγ in glucose metabolism.
2. Inhibit adipocyte differentiation: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 has been shown to inhibit the differentiation of preadipocytes into mature adipocytes, suggesting a role for PPARγ in adipogenesis.
3. Reduce inflammation: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 has been shown to reduce inflammation in various cell types and tissues, suggesting a role for PPARγ in the regulation of immune function.
実験室実験の利点と制限
The advantages of using 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 in lab experiments include:
1. Selective inhibition of PPARγ: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 is a selective antagonist of PPARγ that does not affect other nuclear receptors, such as PPARα and PPARδ.
2. Widely available: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 is commercially available from several suppliers and has been used in numerous studies, making it a well-established tool for investigating PPARγ function.
The limitations of using 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 in lab experiments include:
1. Off-target effects: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 may have off-target effects on other proteins and pathways, which could complicate the interpretation of experimental results.
2. Limited solubility: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
List of future directions:
1. Investigation of PPARγ function in other diseases: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 could be used to investigate the role of PPARγ in other diseases, such as cardiovascular disease and neurodegenerative disorders.
2. Development of more selective PPARγ antagonists: The development of more selective PPARγ antagonists could help to elucidate the specific functions of the receptor in different cell types and tissues.
3. Identification of PPARγ co-regulators: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 could be used to identify proteins that interact with PPARγ and modulate its activity, which could provide insights into the molecular mechanisms underlying PPARγ function.
4. Development of 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 derivatives with improved solubility: The development of 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 derivatives with improved solubility could make it easier to use this compound in experimental systems that require high concentrations or long-term exposure.
5. Investigation of the role of PPARγ isoforms: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 could be used to investigate the specific functions of different isoforms of PPARγ, which could provide insights into the complexity of PPARγ signaling.
科学的研究の応用
3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 has been used in a wide range of scientific research applications, including:
1. Identification of PPARγ target genes: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 has been used to identify genes that are regulated by PPARγ in various cell types and tissues. This information has helped to elucidate the molecular mechanisms underlying the physiological and pathological functions of PPARγ.
2. Investigation of PPARγ function in metabolic diseases: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 has been used to investigate the role of PPARγ in the pathogenesis of metabolic diseases, such as diabetes and obesity. This research has identified potential therapeutic targets for these diseases.
3. Study of PPARγ function in cancer: 3-(anilinosulfonyl)-4-chloro-N-cyclohexylbenzamide 9662 has been used to investigate the role of PPARγ in cancer development and progression. This research has identified potential targets for cancer therapy.
特性
IUPAC Name |
4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)26(24,25)22-16-9-5-2-6-10-16/h2,5-6,9-13,15,22H,1,3-4,7-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGRCMBQUHJZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3503239.png)
![ethyl 4-[({[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3503247.png)
![N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503254.png)



![4-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3503283.png)
![4-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3503289.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3503307.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3503316.png)

![N-(2-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3503318.png)